molecular formula C10H14O B13067117 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde

1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13067117
M. Wt: 150.22 g/mol
InChI Key: GMLXNRXQZRTDKH-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is a cyclopentane derivative with an aldehyde functional group and a but-2-yn-1-yl substituent. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action for 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic attack on the aldehyde group or addition reactions involving the alkyne moiety .

Comparison with Similar Compounds

Uniqueness: 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to its specific ring size and the presence of both an alkyne and an aldehyde functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and development .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-but-2-ynylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-2-3-6-10(9-11)7-4-5-8-10/h9H,4-8H2,1H3

InChI Key

GMLXNRXQZRTDKH-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCCC1)C=O

Origin of Product

United States

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